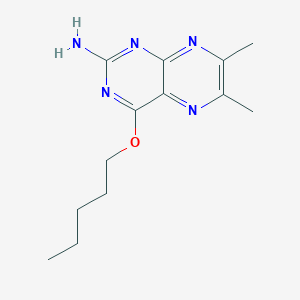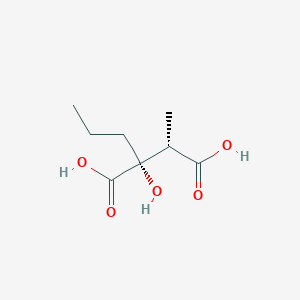
(2R,3S)-2-hydroxy-3-methyl-2-propylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R,3S)-isocitric acid can be synthesized through microbial fermentation using strains of the yeast Yarrowia lipolytica . The fermentation process involves the use of renewable plant oils, such as sunflower or rapeseed oil, as substrates . The isolation of (2R,3S)-isocitric acid from the fermentation solution can be achieved through selective adsorption on activated carbon, followed by elution with methanol . This method is energy-efficient and avoids the need for electrodialysis and distillation .
Industrial Production Methods: Industrial production of (2R,3S)-isocitric acid involves optimizing the fermentation conditions to maximize yield. This includes the use of natural, mutant, and recombinant strains of Yarrowia lipolytica . The process also involves the development of efficient methods for product isolation and purification to meet pharmacopeial standards .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-isocitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of (2R,3S)-isocitric acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from the reactions of (2R,3S)-isocitric acid include various chiral derivatives that are valuable in synthetic chemistry . These derivatives can be used as building blocks for more complex molecules .
Applications De Recherche Scientifique
(2R,3S)-isocitric acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various compounds . In biology, it plays a role in the regulation of erythroid development and the formation of erythrocytes . Industrially, it is used in the production of chiral derivatives and other valuable compounds .
Mécanisme D'action
The mechanism of action of (2R,3S)-isocitric acid involves its role as an intermediate in the citric acid cycle . It is converted to alpha-ketoglutarate by the enzyme isocitrate dehydrogenase, which is a key step in the cycle . This conversion is essential for the production of energy in aerobic organisms . The molecular targets involved in this process include aconitase and isocitrate dehydrogenase .
Comparaison Avec Des Composés Similaires
(2R,3S)-isocitric acid is similar to citric acid in its structure and properties . Other similar compounds include threo-D S-isocitric acid, threo-Ls-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid . These compounds differ in their stereochemistry and specific roles in metabolic pathways .
Propriétés
Numéro CAS |
873073-28-0 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxy-3-methyl-2-propylbutanedioic acid |
InChI |
InChI=1S/C8H14O5/c1-3-4-8(13,7(11)12)5(2)6(9)10/h5,13H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,8-/m1/s1 |
Clé InChI |
WWDHZHGFJDPMDR-SVGQVSJJSA-N |
SMILES isomérique |
CCC[C@@]([C@H](C)C(=O)O)(C(=O)O)O |
SMILES canonique |
CCCC(C(C)C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
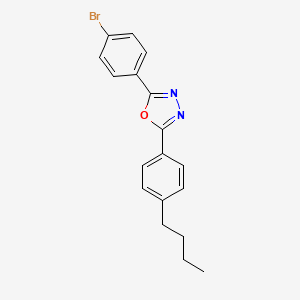
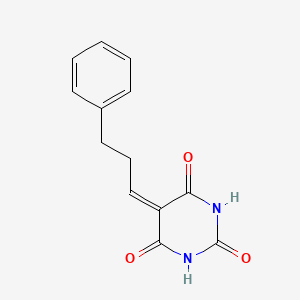
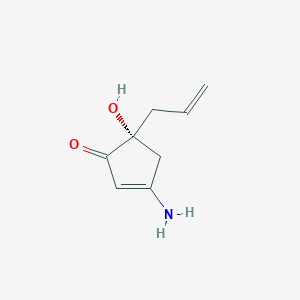
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
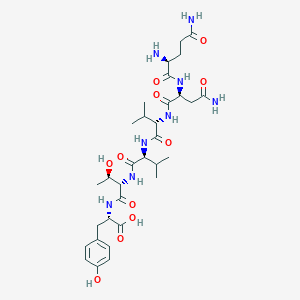
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
